N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a trifluoromethylbenzyl group
Scientific Research Applications
Chemistry
In chemistry, N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential as a pharmacophore makes it a candidate for drug discovery and development, particularly in the design of inhibitors or activators of specific enzymes or receptors.
Medicine
Medically, this compound may exhibit various pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its mechanism of action and therapeutic potential is ongoing.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs).
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Trifluoromethylbenzyl Group: This step involves the nucleophilic substitution of the thiadiazole ring with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the intermediate with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: Lacks the trifluoromethyl group, which may result in different binding affinities and biological activities.
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: The methyl group instead of the trifluoromethyl group may alter its chemical properties and reactivity.
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: The chloro group can influence its electronic properties and interactions with biological targets.
Uniqueness
The presence of the trifluoromethyl group in N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide makes it unique among similar compounds. This group enhances its lipophilicity, metabolic stability, and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3OS3/c16-15(17,18)10-5-3-9(4-6-10)8-24-14-21-20-13(25-14)19-12(22)11-2-1-7-23-11/h1-7H,8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJSJLHECBBSGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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